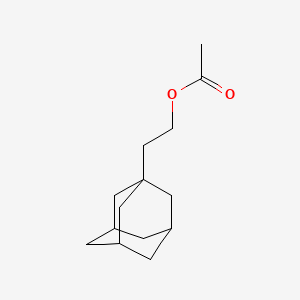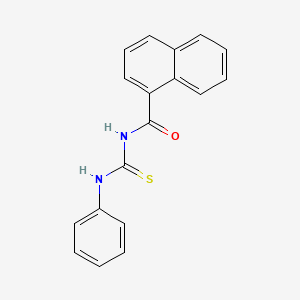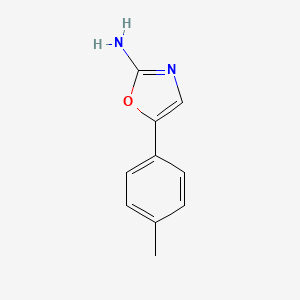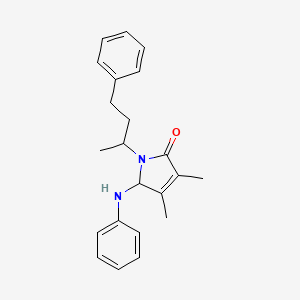
2-(Adamantan-1-yl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Adamantan-1-yl)ethyl acetate is an organic compound that features an adamantane moiety, a highly stable and rigid tricyclic structure, attached to an ethyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)ethyl acetate typically involves the esterification of 2-(Adamantan-1-yl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Adamantan-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(Adamantan-1-yl)acetic acid or 2-(Adamantan-1-yl)acetone.
Reduction: Formation of 2-(Adamantan-1-yl)ethanol.
Substitution: Formation of various substituted adamantane derivatives.
科学研究应用
2-(Adamantan-1-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
作用机制
The mechanism of action of 2-(Adamantan-1-yl)ethyl acetate depends on its specific application. In biological systems, the adamantane moiety can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function. The rigid structure of adamantane can also enhance the stability and bioavailability of the compound.
相似化合物的比较
2-(Adamantan-1-yl)ethyl acetate can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Known for its antiviral properties, particularly against influenza viruses.
1-Adamantanol: Used in the synthesis of pharmaceuticals and as a precursor for other adamantane derivatives.
Adamantane: The parent hydrocarbon, used as a building block in organic synthesis and materials science.
属性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC 名称 |
2-(1-adamantyl)ethyl acetate |
InChI |
InChI=1S/C14H22O2/c1-10(15)16-3-2-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,2-9H2,1H3 |
InChI 键 |
YTFCITZYEJCLAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B12451527.png)
![methyl 2-({[5-(4-methylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12451531.png)

![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)


![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)

![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
![3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12451619.png)
